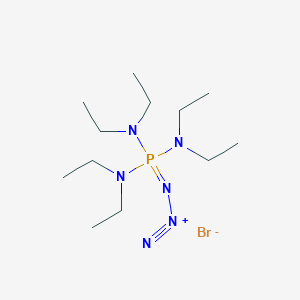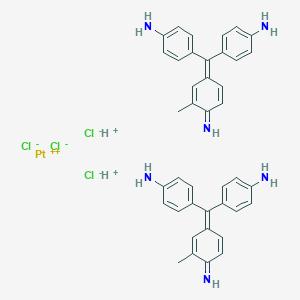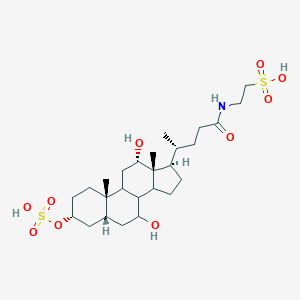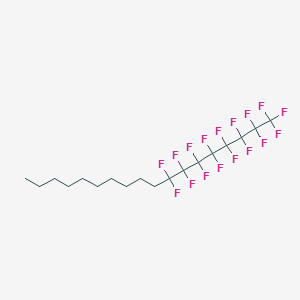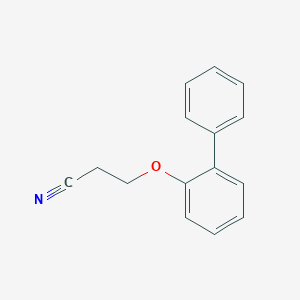
3-(2-Phenylphenoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAP and is a member of the phenylpropylamine class of compounds. PPAP has been found to possess unique properties that make it a valuable tool for studying various biological processes and for drug discovery.
作用機序
PPAP acts by releasing dopamine from presynaptic neurons, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of amphetamines, which are known to have dopamine-releasing properties.
生化学的および生理学的効果
PPAP has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential use as a stimulant. PPAP has also been found to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, PPAP has been found to have antidepressant-like effects, suggesting its potential use in the treatment of depression.
実験室実験の利点と制限
One of the main advantages of using PPAP in lab experiments is its unique mechanism of action, which allows for the study of various biological processes. PPAP is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using PPAP is its potential for abuse due to its dopamine-releasing properties.
将来の方向性
There are several future directions for the study of PPAP. One potential area of research is the development of drugs that target the dopaminergic system for the treatment of neurological disorders. Another area of research is the study of PPAP's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, the potential for abuse of PPAP should be further investigated to ensure its safe use in research.
合成法
The synthesis of PPAP involves the reaction of 2-bromo-1-phenylethane with 2-hydroxybenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
PPAP has been extensively studied for its potential applications in drug discovery, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease and depression. PPAP has been found to possess dopamine-releasing properties, which makes it a potential candidate for the development of drugs that target the dopaminergic system.
特性
CAS番号 |
125849-31-2 |
|---|---|
製品名 |
3-(2-Phenylphenoxy)propanenitrile |
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
3-(2-phenylphenoxy)propanenitrile |
InChI |
InChI=1S/C15H13NO/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
InChIキー |
ADVKDMDEYSPMIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
同義語 |
3-(2-Phenylphenoxy)propanenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






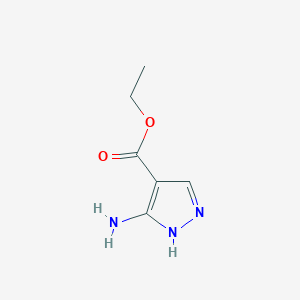




![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
